IODOACETAMIDE-D4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IODOACETAMIDE-D4, also known as this compound, is a useful research compound. Its molecular formula is C2D4INO and its molecular weight is 188.99. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proteomics and Alkylation

Iodoacetamide-D4 is a critical reagent in proteomics for the alkylation of cysteine residues during sample preparation. This process helps in preventing the re-formation of disulfide bonds, thereby stabilizing the proteins for analysis. A study highlights the comparison between iodoacetamide and 2-chloroacetamide, emphasizing that iodoacetamide, while commonly used, can lead to off-target alkylation effects. However, its efficacy in reducing methionine oxidation compared to alternatives like 2-chloroacetamide is noted, suggesting its continued relevance in proteomic applications (Hains & Robinson, 2017).

Glycopeptide Analysis

In glycopeptide analysis, the specificity of iodoacetamide for sulfhydryl groups is crucial. However, challenges such as incomplete derivatization of cysteine side chains and overalkylation leading to misassignments in glycan structures have been reported. This underscores the importance of precise control over reaction conditions when using iodoacetamide in glycopeptide structural characterization (Darula & Medzihradszky, 2015).

Novel Applications in SDS-PAGE

A unique application of iodoacetamide in SDS-PAGE involves its use for the thorough denaturation and reduction of protein samples. By employing iodoacetamide in the sample preparation phase, researchers can ensure complete protein denaturation, improving the accuracy and reliability of SDS-PAGE analysis. This method enhances the resolution and clarity of protein bands on the gel (Wang, Zhang, & Yan, 2003).

Inhibition of Glycolysis and Glutathione Metabolism

Research on iodoacetamide has also explored its effects on glycolysis and glutathione metabolism in cultured astrocytes. Iodoacetamide inhibits the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), affecting cellular energy production. The differential impacts of iodoacetamide compared to iodoacetate on astrocytic glycolysis and glutathione content highlight its potential for targeted biochemical studies, especially concerning cellular energy metabolism and oxidative stress (Schmidt & Dringen, 2009).

Chemical Synthesis and Modification

This compound serves as a valuable tool in chemical synthesis, especially in the modification of biomolecules. Its reactivity with sulfhydryl groups allows for targeted modifications of peptides and proteins, facilitating studies on protein structure, function, and interactions. This has implications for understanding protein dynamics, investigating post-translational modifications, and developing therapeutic agents (Patil, Zangade, Vibhute, & Kalyankar, 2012).

Biochemical Analysis

Biochemical Properties

IODOACETAMIDE-D4 is known for its ability to bind covalently with the thiol group of cysteine, preventing the protein from forming disulfide bonds . It is an irreversible inhibitor of all cysteine peptidases, with the mechanism of inhibition occurring from alkylation of the catalytic cysteine residue .

Cellular Effects

Exposure of cells to this compound can have significant effects on cellular processes. For instance, it has been shown to inhibit cellular GAPDH activity, lower cellular lactate production, and cause a delayed cell death . It also depletes the cellular GSH content more efficiently than its non-deuterated counterpart .

Molecular Mechanism

The molecular mechanism of this compound involves the alkylation of the catalytic cysteine residue, which leads to the inhibition of cysteine peptidases . This alkylation prevents the formation of disulfide bonds in proteins, thereby affecting their structure and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the compound’s ability to deplete cellular GSH content and inhibit lactate production varies depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds have been studied. For instance, iodoacetate, a glycolytic inhibitor, has been shown to exhibit higher toxicity in cancer cells compared to non-cancerous cells when used in varying dosages .

Metabolic Pathways

This compound is involved in the alkylation of proteins, a process that plays a crucial role in various metabolic pathways. It is known to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a key role in the glycolysis pathway .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its small size and reactivity. It can react with cysteine residues in proteins located in various cellular compartments, including the cytoplasm and nucleus .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of IODOACETAMIDE-D4 can be achieved through the reaction of IODOACETAMIDE with deuterium gas in the presence of a catalyst.", "Starting Materials": [ "IODOACETAMIDE", "Deuterium gas", "Catalyst" ], "Reaction": [ "IODOACETAMIDE is reacted with deuterium gas in the presence of a catalyst", "The reaction mixture is heated and stirred for a specific period of time", "The product is then purified using chromatography techniques to obtain IODOACETAMIDE-D4" ] } | |

CAS No. |

1219802-64-8 |

Molecular Formula |

C2D4INO |

Molecular Weight |

188.99 |

Synonyms |

IODOACETAMIDE-D4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

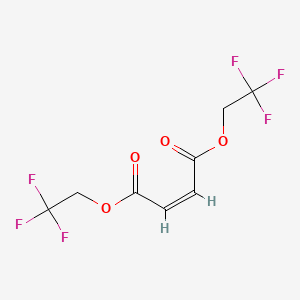

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)